4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

Description

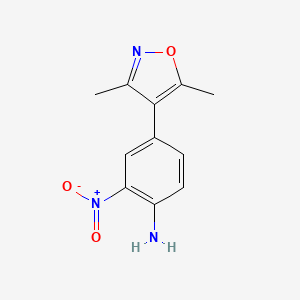

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is a heterocyclic aromatic compound featuring a nitroaniline backbone substituted with a 3,5-dimethylisoxazol-4-yl group at the para position relative to the nitro group. This structure imparts unique electronic and steric properties, making it a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting epigenetic regulators like CBP/BRD4 .

Synthesis: The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction under microwave conditions, achieving a high yield of 95% after purification by flash column chromatography . Subsequent reduction of the nitro group using sodium dithionite yields 4-(3,5-dimethylisoxazol-4-yl)-N1-(2-morpholinoethyl)benzene-1,2-diamine (compound 8) with 81% yield, demonstrating efficient scalability .

Properties

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSICXAEAHREAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline typically involves the nitration of 4-(3,5-Dimethylisoxazol-4-yl)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products

Reduction: 4-(3,5-Dimethylisoxazol-4-yl)-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: 4-(3,5-Dimethylisoxazol-4-yl)-2-nitrobenzaldehyde or 4-(3,5-Dimethylisoxazol-4-yl)-2-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline has been investigated for its potential as an anticancer agent . Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 0.25 | Induction of apoptosis via reactive oxygen species elevation |

| H460 | 0.24 | G2/M phase cell cycle arrest |

| HeLa | 0.21 | Apoptosis via oxidative stress |

These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle regulation.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it useful for developing new compounds with diverse functionalities.

Chemical Reactions Involving this compound

- Reduction: The nitro group can be reduced to form an amine.

- Substitution: The isoxazole moiety can be substituted to create derivatives with varying biological activities.

Material Science

In material science, this compound is explored for its potential in developing advanced materials, including dyes and pigments. Its unique structure allows for the synthesis of materials with specific optical properties.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption characteristics for this compound. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, inducing cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Features :

- Nitro group (2-position) : Influences electronic properties and basicity.

- 3,5-Dimethylisoxazol-4-yl : Enhances steric bulk and modulates solubility.

- Morpholinoethyl side chain (in derivative 8): Improves pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Nitroaniline Derivatives

Nitroaniline isomers (2-, 3-, and 4-nitroaniline) exhibit distinct ionization and electronic behaviors due to positional effects (Table 1).

Table 1: Comparison of Nitroaniline Derivatives

*Inferred from 2-nitroaniline behavior.

Key Findings :

Comparison Insights :

Physicochemical Properties

- Ionization Efficiency : The 2-nitroaniline moiety likely renders the compound pH-dependent in electrospray ionization (ESI), similar to 2-nitroaniline .

- Solubility: The morpholinoethyl side chain in derivative 8 improves aqueous solubility compared to unsubstituted analogs, critical for bioavailability .

Biological Activity

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features an isoxazole ring and a nitroaniline moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Bromodomain Proteins : Compounds with similar structures have been shown to inhibit bromodomain proteins such as BRD4, which are involved in regulating gene expression and are implicated in various cancers .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | IC50 Value | Reference |

|---|---|---|

| Inhibition of BRD4 | 1.5 μM | |

| Antioxidant Activity (ORAC) | Comparable to ascorbic acid | |

| AChE Inhibition | Significant (>30%) |

Case Studies

- Cancer Research : A study evaluated the potential of isoxazole derivatives as anti-cancer agents. The results indicated that these compounds could effectively inhibit the growth of colorectal cancer cells by targeting bromodomain proteins . The computational analysis suggested that the binding affinity of these compounds was favorable, indicating their potential as drug candidates.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds. It was found that certain derivatives could significantly inhibit AChE activity, suggesting their utility in treating conditions like Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline, and how can reaction efficiency be validated?

The compound is synthesized via a microwave-assisted Suzuki coupling using this compound precursors, followed by purification via flash column chromatography (0–100% EtOAc/hexane gradient). Reaction efficiency is validated by LC-MS (purity >99%) and -NMR to confirm structural integrity. For example, key -NMR signals include δ 2.25 (s, 3H, isoxazole-CH), 8.08 (d, , aromatic H), and 8.57 (s, NH) .

Q. How should researchers address purification challenges for intermediates during synthesis?

Intermediate purification often involves sodium dithionite-mediated reduction of the nitro group to an amine (e.g., converting 2-nitroaniline derivatives to diamines). Post-reduction, partition between 10% aqueous ammonia and EtOAc minimizes impurities. Repeated EtOAc extractions and drying over anhydrous MgSO ensure high yields (~81%) .

Q. What analytical techniques are critical for characterizing this compound?

A combination of -/-NMR, LC-MS, and elemental analysis is essential. For example:

- NMR : Distinct peaks for isoxazole methyl groups (δ 2.25–2.39 ppm) and aromatic protons confirm regiochemistry.

- LC-MS : Retention time () and validate molecular weight .

Advanced Research Questions

Q. How can catalytic reduction of the nitro group be optimized to minimize byproducts?

Sodium dithionite (NaSO) in aqueous/EtOH at 80°C selectively reduces nitro to amine without over-reduction. Catalyst choice (e.g., silica-supported Au nanoparticles) can enhance efficiency for 2-nitroaniline derivatives, though solvent polarity and pH must be tuned to prevent side reactions (e.g., dimerization) .

Q. What methodologies enable sensitive detection of trace 2-nitroaniline derivatives in environmental samples?

Ce-doped SnO nanosheets/Nafion-modified electrodes achieve a limit of detection (LOD) of 6.3 nM for 2-nitroaniline via linear sweep voltammetry. Selectivity is maintained against interferents like nitrophenols by optimizing electrode surface charge and ion-exchange properties .

Q. How can computational modeling aid in understanding electronic properties of this compound?

Density functional theory (DFT) studies on analogous 2-nitroanilines reveal:

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

SHELX software is widely used for small-molecule refinement. For ambiguous cases (e.g., twinned crystals), high-resolution data (>1.0 Å) and iterative refinement with SHELXL improve accuracy. Discrepancies in thermal parameters may require constraints on anisotropic displacement models .

Q. How does adsorption behavior of nitroaniline derivatives impact environmental remediation studies?

Activated carbon from cotton stalk exhibits Langmuir adsorption capacity () of ~45 mg/g for 2-nitroaniline. Pseudo-second-order kinetics dominate, suggesting chemisorption via π-π interactions between aromatic rings and carbon surfaces .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.